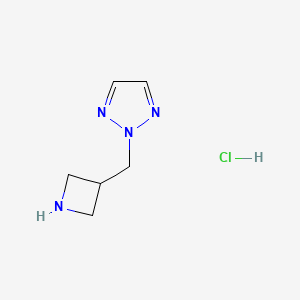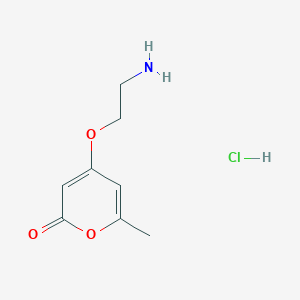
4-(2-aminoethoxy)-6-methyl-2H-pyran-2-one hydrochloride
Descripción general
Descripción
The compound is a derivative of 4-(2-Aminoethoxy)aniline hydrochloride . This compound has a molecular weight of 188.66 .
Synthesis Analysis
While specific synthesis methods for “4-(2-aminoethoxy)-6-methyl-2H-pyran-2-one hydrochloride” are not available, similar compounds such as 2-Aminoethoxycalix4resorcinarenes have been synthesized via surface functionalization . Another related compound, [2-(2-aminoethoxy)ethoxy] acetic acid, has been synthesized using a novel synthetic reaction scheme .Molecular Structure Analysis
The InChI code for 4-(2-Aminoethoxy)aniline hydrochloride is 1S/C8H12N2O.ClH/c9-5-6-11-8-3-1-7(10)2-4-8;/h1-4H,5-6,9-10H2;1H .Chemical Reactions Analysis
Amines, which are derivatives of ammonia in which one or more hydrogen atoms have been replaced by an alkyl or aryl group, can be analyzed using ion-exchange chromatography with suppressed conductivity .Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Anticoccidial and Antimicrobial Activities : Compounds derived from furans, including pyran derivatives, have been explored for their anticoccidial and antimicrobial activities. For example, the synthesis of 5-amino derivatives of 5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-one showed significant activity as coccidiostats, offering protection against Eimeria tenella in chickens (Georgiadis, 1976).
Convenient Synthesis Under Ultrasound Irradiation : A novel method for synthesizing 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives via ultrasound-mediated condensation offers advantages such as shorter reaction times and higher yields, demonstrating the utility of pyran derivatives in facilitating efficient organic syntheses (Wang et al., 2011).
Antioxidant Activity : The synthesis of novel pyrano[4,3-b]chromen-1-ones from a pseudo-multicomponent reaction involving 4-hydroxy-6-methyl-2-oxo-2H-pyran-2-one has been reported, with some derivatives showing significant antioxidant activity. This research highlights the potential of pyran derivatives in the development of new antioxidant agents (Saher et al., 2018).
Antibacterial Activity : Novel 4-substituted pyran-2-one derivatives synthesized from 6-methylpyran-2-ones and 2-aminobenzothiazoles were evaluated for their antibacterial activity, indicating the potential of pyran derivatives in medicinal chemistry for developing new antibacterial agents (Hoti et al., 2017).
Safety and Hazards
Direcciones Futuras
While specific future directions for “4-(2-aminoethoxy)-6-methyl-2H-pyran-2-one hydrochloride” are not available, research in the field of organocatalysis is ongoing, with efforts being directed to develop novel heterogeneous organocatalysts . Additionally, cardiac inotropes, which are agents that alter the force or energy of muscular contractions, are being developed with new agents targeting novel mechanisms .
Mecanismo De Acción
Análisis Bioquímico
Biochemical Properties
4-(2-aminoethoxy)-6-methyl-2H-pyran-2-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cystathionine beta-lyase and cystathionine gamma-lyase, which are crucial enzymes in the methionine biosynthesis pathway . These interactions suggest that this compound can modulate amino acid metabolism and influence cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit ethylene production in plant cells, thereby affecting cell elongation and growth . In mammalian cells, it may impact gene expression related to stress responses and metabolic regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzyme activity by binding to the active sites of cystathionine beta-lyase and cystathionine gamma-lyase, leading to a decrease in their catalytic functions . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperature or pH . Long-term studies have shown that its effects on cellular function can persist for several days, with gradual changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as enhanced metabolic regulation and stress response. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cystathionine beta-lyase and cystathionine gamma-lyase, affecting the methionine biosynthesis pathway . These interactions can lead to changes in metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . The compound’s distribution is influenced by factors such as cell type, tissue specificity, and the presence of other biomolecules.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows it to interact with specific biomolecules and participate in localized biochemical reactions, enhancing its overall efficacy.
Propiedades
IUPAC Name |
4-(2-aminoethoxy)-6-methylpyran-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3.ClH/c1-6-4-7(11-3-2-9)5-8(10)12-6;/h4-5H,2-3,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEVTWVWIOYXMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1457943.png)

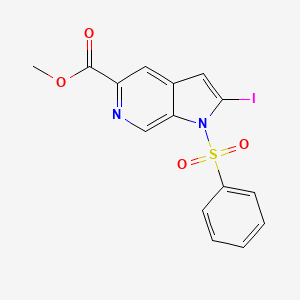
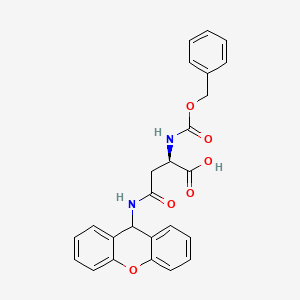
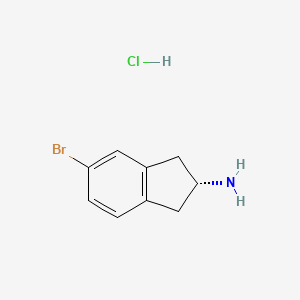
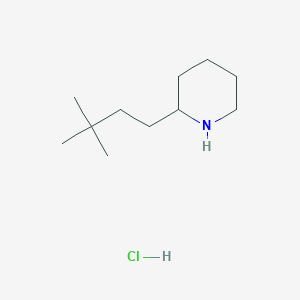
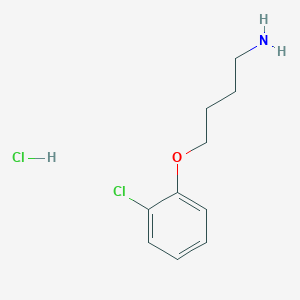
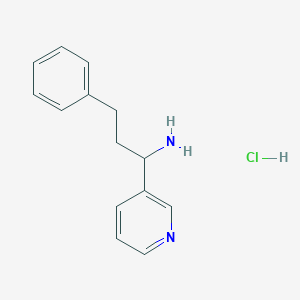
![[4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol](/img/structure/B1457958.png)
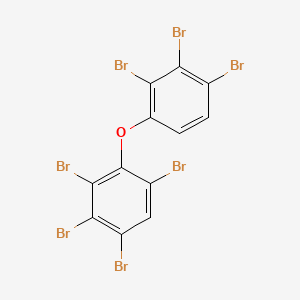
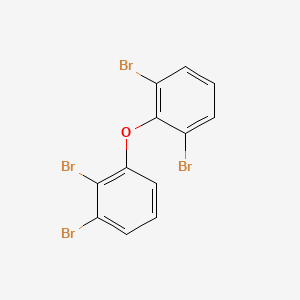
![3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1457962.png)
